3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
Description
3-Benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one (molecular formula: C₂₆H₂₄O₄) is a coumarin derivative featuring a benzyl group at position 3, methyl groups at positions 4 and 8, and a 2-oxocyclohexyloxy substituent at position 7 (Figure 1) . Its structure is characterized by a planar chromen-2-one core, with the 2-oxocyclohexyloxy moiety introducing a ketone and ether linkage, enhancing polarity compared to simpler alkyl-substituted analogues. The compound has been investigated for anticancer activity, with studies highlighting its role in inhibiting tumor cell proliferation through mechanisms involving kinase modulation .
Properties
IUPAC Name |
3-benzyl-4,8-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-15-18-12-13-21(27-22-11-7-6-10-20(22)25)16(2)23(18)28-24(26)19(15)14-17-8-4-3-5-9-17/h3-5,8-9,12-13,22H,6-7,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEISICUERNBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with 2-oxocyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Molecular Properties
Key structural analogues differ in substituents at positions 3 and 7, significantly altering physicochemical properties and bioactivity.
Table 1: Structural and Molecular Comparison
Key Observations:
Lipophilicity :
- The hexyl-substituted analogue (C₂₃H₃₀O₄) has a lower molecular weight and higher logP compared to the benzyl-substituted target compound, suggesting improved membrane permeability but reduced aqueous solubility .
- The 4-methoxybenzyloxy variant (C₂₆H₂₄O₅) exhibits moderate polarity due to the electron-donating methoxy group, which may enhance receptor binding via dipole interactions .
Electronic Effects: The 2-oxocyclohexyloxy group in the target compound introduces a ketone, enabling hydrogen bonding with biological targets .
Anticancer Activity:
- The target compound demonstrated 63% inhibition of breast cancer cell proliferation (MCF-7) at 10 μM, attributed to its benzyl group facilitating π-π stacking with kinase active sites .
- The oxadiazole-containing analogue showed enhanced cytotoxicity (IC₅₀ = 8.2 μM against HepG2), likely due to the oxadiazole’s ability to mimic nucleotide structures .
- The hexyl-substituted analogue (C₂₃H₃₀O₄) exhibited reduced activity (IC₅₀ > 50 μM), highlighting the importance of aromatic substituents for target engagement .
Conformational Flexibility:
- The crystal structure of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one revealed two distinct conformers in the asymmetric unit, emphasizing the flexibility of the benzylidene-3-oxobutoxy group. This flexibility may hinder optimal binding compared to the rigid 2-oxocyclohexyloxy group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
